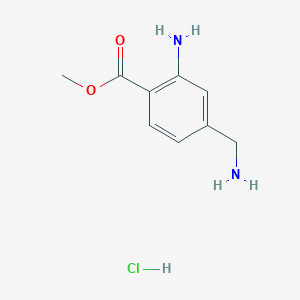![molecular formula C13H20BrO5P B14243033 Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate CAS No. 597584-26-4](/img/structure/B14243033.png)
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated and methoxylated aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate typically involves the reaction of 4-bromo-2,5-dimethoxybenzyl alcohol with diethyl phosphite under acidic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the benzyl alcohol is replaced by the phosphonate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
The major products formed from these reactions include phosphonic acids, de-brominated derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound can be used in the study of enzyme inhibition, as phosphonates are known to mimic phosphate esters, which are common enzyme substrates.
Industry: Used in the synthesis of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes. The phosphonate group can mimic the transition state of phosphate ester hydrolysis, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate: Characterized by the presence of bromine and methoxy groups on the aromatic ring.
Diethyl [(4-chloro-2,5-dimethoxyphenyl)methyl]phosphonate: Similar structure but with a chlorine atom instead of bromine.
Diethyl [(4-fluoro-2,5-dimethoxyphenyl)methyl]phosphonate: Contains a fluorine atom in place of bromine.
Uniqueness
The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is a larger atom with different electronic properties, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
597584-26-4 |
|---|---|
Fórmula molecular |
C13H20BrO5P |
Peso molecular |
367.17 g/mol |
Nombre IUPAC |
1-bromo-4-(diethoxyphosphorylmethyl)-2,5-dimethoxybenzene |
InChI |
InChI=1S/C13H20BrO5P/c1-5-18-20(15,19-6-2)9-10-7-13(17-4)11(14)8-12(10)16-3/h7-8H,5-6,9H2,1-4H3 |
Clave InChI |
COVCXAZRYSIISN-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1=CC(=C(C=C1OC)Br)OC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propan-2-yl 3-{2-[(propan-2-yl)oxy]phenyl}propanoate](/img/structure/B14242967.png)
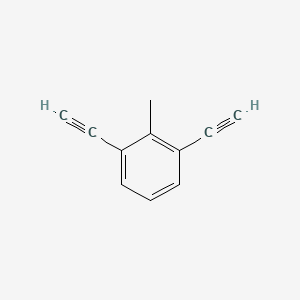
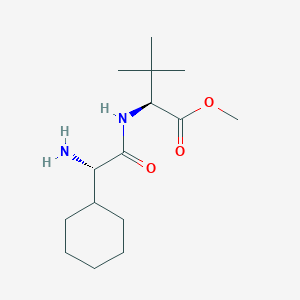

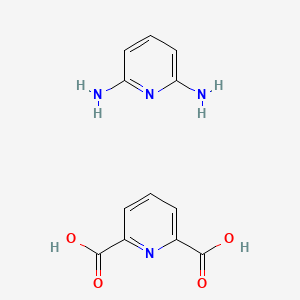
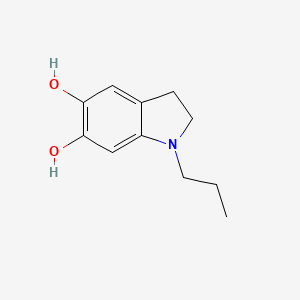

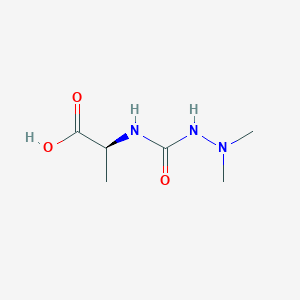
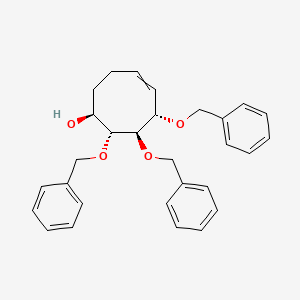
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)

